6-Chlorohexan-1-amine hydrochloride
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Overview
Description
6-Chlorohexan-1-amine hydrochloride is an organic compound with the molecular formula C6H14ClN. It is a derivative of hexanamine, where a chlorine atom is substituted at the sixth position of the hexane chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorohexan-1-amine hydrochloride can be synthesized through several methods. One common method involves the reaction of 6-chlorohexan-1-amine with hydrochloric acid. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization .
Another synthetic route involves the reaction of 6-chlorohexan-1-ol with ammonia in the presence of a dehydrating agent. This reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the chlorination of hexanamine followed by the addition of hydrochloric acid. The reaction mixture is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chlorohexan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitriles or amides.
Reduction Reactions: The compound can be reduced to form hexanamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 6-hydroxyhexan-1-amine and various substituted amines.
Oxidation Reactions: Products include 6-cyanohexane and 6-amidohexane.
Reduction Reactions: The primary product is hexanamine.
Scientific Research Applications
6-Chlorohexan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chlorohexan-1-amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, leading to the formation of various products that can interact with biological molecules .
Comparison with Similar Compounds
6-Chlorohexan-1-amine hydrochloride can be compared with other similar compounds, such as:
6-Bromohexan-1-amine: Similar structure but with a bromine atom instead of chlorine.
6-Iodohexan-1-amine: Contains an iodine atom, which makes it more reactive in substitution reactions compared to the chlorine derivative.
6-Fluorohexan-1-amine: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
76806-13-8 |
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Molecular Formula |
C6H15Cl2N |
Molecular Weight |
172.09 g/mol |
IUPAC Name |
6-chlorohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H14ClN.ClH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H |
InChI Key |
RCICWDOKHHRIHC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCl)CCN.Cl |
Origin of Product |
United States |
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